

Technical Guide: GHS Hazard Profile of Dimethyl Maleate

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Compound of Interest		
Compound Name:	Dimethyl maleate	
Cat. No.:	B031546	Get Quote

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This document provides a comprehensive technical overview of the hazards associated with **Dimethyl maleate** (CAS No. 624-48-6), as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It includes a detailed summary of toxicological data, standardized experimental methodologies, and a visualization of the toxicological mechanism.

GHS Hazard Classification

Dimethyl maleate is classified as a hazardous substance. The specific hazard statements (H-statements) are summarized below. The signal word associated with this chemical can be either "Warning" or "Danger" depending on the classification system and concentration.[1][2][3] [4][5]

GHS Hazard Statements:

- H302: Harmful if swallowed.[2][3][4][5][6][7]
- H311 / H312: Toxic / Harmful in contact with skin.[1][6]
- H317: May cause an allergic skin reaction.[2][3][4][5][6][7]
- H319: Causes serious eye irritation.[2][4][5][6]



- H335: May cause respiratory irritation.[2][4][5][6]
- H373: May cause damage to organs through prolonged or repeated exposure.[2][4][5][6]
- H401: Toxic to aquatic life.[3][6]
- H227: Combustible liquid.[3]

GHS Pictogram:

• GHS07 (Exclamation Mark)[1]

Quantitative Hazard Data

The following tables summarize the key quantitative data that form the basis for the GHS classification of **Dimethyl maleate**.

Table 1: Acute Toxicity Data

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	1410 mg/kg	[8][9]
LD50	Rabbit	Dermal	530 μL/kg	[7][8][9]

Table 2: Ecotoxicity Data

Endpoint	Species	Duration	Value	Reference
EC50	Daphnia magna (Water Flea)	48 hours	6.51 mg/L	[2]
EC50	Pseudokirchnerie lla subcapitata (Green Algae)	72 hours	13.34 mg/L	[2]
LC	Leuciscus idus (Ide)	48 hours	25 mg/L	[2]
NOEC	Activated Sludge	3 hours	32 mg/L	[2]



Table 3: Physicochemical Properties

Property	Value	Reference
Flash Point	91 - 113 °C	[1][2][8]
Boiling Point	202 - 205 °C	[2][8]
Melting Point	-17 to -19 °C	[2][8][10]
Density	~1.152 g/cm³	[1][2][8]
Water Solubility	77.9 g/L (at 20 °C)	[2][11]
log P (octanol/water)	0.52 (at 35 °C)	[2][6]

Experimental Protocols

The hazard classifications are determined by standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key methodologies.

Acute Oral Toxicity (OECD Guideline 420, 423, or 425)

These methods have replaced the former OECD Guideline 401. They aim to determine the dose of a substance that is lethal to 50% of the test population (LD₅₀) following a single oral administration.

- Principle: A stepwise procedure is used where a small group of animals (typically rats, and usually females) is dosed at a defined starting level.[12] The outcome (mortality or survival) determines the dosage for the next group. This allows for classification of the substance's toxicity while minimizing animal use.[1][13]
- Animal Model: Healthy, young adult rats are commonly used.[1] Animals are fasted prior to administration of the test substance.[1]
- Procedure: The substance is administered by gavage in a single dose.[1] If a single dose isn't possible, it can be given in fractions over a period not exceeding 24 hours.[1]



Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation), and changes in body weight for at least 14 days.[1] A gross necropsy is performed on all animals at the end of the study.[1]

Acute Dermal Toxicity (OECD Guideline 402)

This test assesses the potential hazards from short-term dermal exposure to a substance.

- Principle: The test substance is applied to the skin of an animal in a single dose. The method can be a limit test (a single high dose) to demonstrate low toxicity or a full test with multiple dose levels to determine a dose-response relationship.[9]
- Animal Model: Typically, adult rats are used.[14] A section of fur (at least 10% of the body surface) is clipped from the dorsal area 24 hours before the test.[9][15]
- Procedure: The test substance is applied uniformly over the shaved area and held in place with a porous gauze dressing for a 24-hour exposure period.[9][16]
- Observation: Animals are observed for signs of toxicity and mortality daily for at least 14 days.[9] Body weights are recorded weekly. A gross necropsy is performed on all animals at the conclusion of the study.[9]

Skin Sensitization (OECD Guideline 406 - Guinea Pig Maximization Test)

This method is used to determine if a substance can provoke a delayed allergic skin reaction.

- Principle: The test involves an initial "induction" phase to sensitize the animal, followed by a "challenge" phase to elicit a potential allergic reaction.[10][17]
- Animal Model: Young adult guinea pigs are used.[17]
- Procedure:
 - Induction Phase: The test substance is administered to a test group via intradermal injections (with an adjuvant like Freund's Complete Adjuvant to boost the immune



response) and subsequent topical application. A control group is treated similarly but without the test substance.[10]

- Rest Period: A 10-14 day rest period allows for the development of an immune response.
 [10]
- Challenge Phase: Both the test and control groups are exposed to a topical application of the test substance at a non-irritating concentration.[10]
- Observation: The challenge sites are observed for skin reactions (erythema and edema) at approximately 24 and 48 hours after patch removal. The incidence and severity of the reactions in the test group are compared to the control group.[17] A substance is classified as a sensitizer if a significantly higher proportion of the test group shows a positive reaction. [18]

Visualizations: Mechanism and Hazard Identification Mechanism of Skin Sensitization

Dimethyl maleate is an electrophilic compound known as a Michael acceptor. Its ability to cause skin sensitization is based on its chemical reactivity with skin proteins, which is the molecular initiating event in the adverse outcome pathway (AOP) for this endpoint.





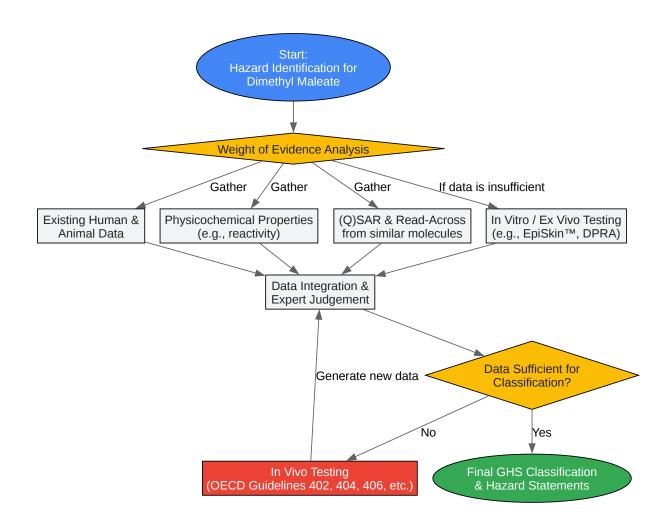
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Caption: Mechanism of skin sensitization by **Dimethyl maleate**, a Michael acceptor.

Hazard Identification Workflow

The process of identifying and classifying chemical hazards follows a structured workflow, often beginning with existing data and progressing to in vivo testing only when necessary.





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Caption: Tiered workflow for chemical hazard identification and classification.



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